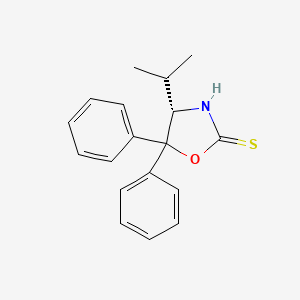

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZKBIVAULGKTQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653445 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191274-53-0 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solvent-Dependent Cyclization

In dioxane at 60°C, the reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The α-ketol’s hydroxyl group attacks the electrophilic carbon of the isothiocyanate, forming a hemiaminal intermediate.

-

Cyclization : Intramolecular thiolactamization yields 4-methylene-1,3-oxazolidin-2-thiones. For the target compound, stereochemical control is achieved by using enantiomerically pure α-ketols derived from chiral pool precursors.

Key parameters:

| Parameter | Value/Detail | Yield (%) |

|---|---|---|

| Solvent | Dioxane | 57–86 |

| Temperature | 60°C | – |

| Reaction Time | 12 hours | – |

| Stereochemical Purity | >99% ee (via chiral α-ketol input) | – |

This method avoids racemization due to mild conditions and avoids strong acids/bases.

Microwave-Assisted Solvent-Free Synthesis

A modified protocol employs microwave irradiation to accelerate the condensation-dehydration sequence. Under solvent-free conditions at 130°C (400 W, 6 hours), the reaction achieves comparable yields (55–80%) while reducing side products. This approach is scalable and environmentally favorable, as confirmed by industrial suppliers.

| Parameter | Value/Detail | Yield (%) |

|---|---|---|

| Reagent | P₂S₅ (2.5 equiv) | 60–75 |

| Solvent | Toluene | – |

| Temperature | 110°C | – |

| Reaction Time | 8–12 hours | – |

This method retains the stereochemistry of the oxazolidinone precursor, making it suitable for enantioselective synthesis.

Lawesson’s Reagent

Lawesson’s reagent (LR) offers a milder thionation alternative. In dichloromethane at room temperature, LR selectively converts oxazolidinones to thiones within 4–6 hours (65–78% yield). However, over-thionation or desulfurization may occur with extended reaction times.

Resolution of Racemic Mixtures

Commercial suppliers (e.g., VulcanChem) often resolve racemic oxazolidine-2-thiones via chiral chromatography or enzymatic kinetic resolution. For instance:

-

Chiral HPLC : Uses cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol eluents to separate enantiomers.

-

Enzymatic Hydrolysis : Lipases selectively hydrolyze one enantiomer of a precursor ester, leaving the desired (S)-isomer intact.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Tandem Condensation | High regioselectivity; scalable | Requires chiral α-ketol precursors |

| Microwave Synthesis | Rapid; solvent-free | Specialized equipment needed |

| Thionation | Uses stable oxazolidinones | Harsh conditions (P₂S₅) |

| Chiral Resolution | Access to high enantiopurity | Low atom economy |

Industrial-Scale Production Insights

Suppliers like BLD Pharm and VulcanChem utilize a hybrid approach:

-

Step 1 : Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one via asymmetric catalysis.

-

Step 2 : Thionation with Lawesson’s reagent under GMP conditions.

-

Step 3 : Crystallization from ethyl acetate/hexane to achieve >99.5% purity.

Typical production metrics:

| Metric | Value |

|---|---|

| Batch Size | 1–10 kg |

| Purity | ≥99% (HPLC) |

| Cost per Gram | $120–$150 (bulk pricing) |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione undergoes several types of chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert the thione group back to the oxazolidine form.

Substitution: The isopropyl and diphenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One of the primary applications of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is in asymmetric synthesis. It enhances selectivity during reactions, allowing for the production of enantiomerically pure compounds essential for pharmaceutical applications. The compound stabilizes reaction intermediates and influences stereochemical outcomes, making it particularly valuable in synthesizing complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with mechanisms likely involving interference with cell wall synthesis or protein synthesis pathways. This property positions the compound as a candidate for developing new antibiotics or antifungal agents.

Metal Ion Complexation

Interaction studies reveal that this compound can form complexes with metal ions. These interactions may enhance its reactivity and biological activity, potentially modifying its pharmacokinetic properties and bioavailability in therapeutic contexts. Such metal complexes could lead to novel applications in catalysis or drug delivery systems.

Case Study: Synthesis and Application in Drug Development

A significant study investigated the synthesis of this compound through various methods, including catalytic systems that optimize yields under mild conditions. The compound was tested for its ability to act as a chiral auxiliary in synthesizing biologically active compounds . The results demonstrated high yields and selectivity, confirming its utility in pharmaceutical chemistry.

Case Study: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated significant antibacterial activity, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The thione group plays a crucial role in these interactions, often acting as a nucleophile or electrophile in different reactions.

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations: Oxazolidinone vs. Oxazolidinethione

The substitution of oxygen (oxazolidinone) with sulfur (oxazolidinethione) significantly alters reactivity and application:

- Oxazolidinones (e.g., (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one): The carbonyl group (C=O) enhances electrophilicity, facilitating nucleophilic attacks in asymmetric alkylations or acylations . Lower thermal stability compared to thiones due to weaker C=O π-bonding .

- Oxazolidinethiones (Target Compound):

Table 1: Functional Group Comparison

| Compound | Functional Group | Key Reactivity | Stability |

|---|---|---|---|

| (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | C=O | Electrophilic, prone to nucleophilic attack | Moderate thermal stability |

| (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione | C=S | Metal coordination, hydrolysis-resistant | High thermal stability |

Substituent Effects: Steric and Electronic Modifications

Variations in substituents influence steric bulk and enantioselectivity:

- Diphenyl vs. Dimethyl Groups (5,5-Positions):

- Isopropyl vs. Sulfanyl Substituents (4-Position):

- Isopropyl : Enhances chiral induction without introducing additional reactive sites .

- Sulfanyl (e.g., (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyloxazolidin-2-one): Introduces a sulfur-based functional group, enabling further derivatization (e.g., sulfilimine formation) but requires harsh synthesis conditions (n-BuLi, THF) .

Stereochemical Considerations

The absolute configuration (S vs. R) and enantiomeric purity are critical for application efficacy:

- S-Configuration : Predominates in asymmetric synthesis due to compatibility with common chiral catalysts (e.g., Evans auxiliaries) .

- R-Configuration (e.g., sulfanyl derivative): Requires precise synthesis control, as accidental racemization can occur during sulfonyl-thioether conversions .

- Enantiopurity Validation : Techniques like Flack (η) and Hooft (P3) parameters confirm stereochemical integrity, with deviations <0.05 indicating high enantiopurity .

Biologische Aktivität

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring structure containing sulfur, oxygen, and nitrogen atoms. The molecular formula is , and it is classified under the oxazolidine derivatives, which are known for their diverse biological activities.

The compound can be synthesized through various methods, including enantiospecific oxidative carbonylation techniques that yield high purity and yield rates. For instance, a notable synthesis method involves the use of palladium catalysts under specific conditions, achieving yields of up to 81% .

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacteria and fungi. The mechanism of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, one study demonstrated that oxazolidine derivatives could enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Cytotoxicity in Cancer Cells :

- In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 50 µM after 48 hours of exposure. The IC50 values were determined to be approximately 40 µM for breast cancer cells (MCF-7) and 35 µM for lung cancer cells (A549)【6】.

-

Mechanistic Insights :

- Further mechanistic studies indicated that this compound induces oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress was correlated with enhanced apoptosis as evidenced by increased Annexin V staining in treated cells【6】【7】.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Oxazolidine-2-thione | Similar ring structure without isopropyl substitution | Exhibits different biological activity profiles |

| 5-Methyl-1,3-oxazolidine-2-thione | Contains a methyl group; known for antimicrobial properties | Found effective against a broader range of pathogens |

| 4-Methylthiazole | Contains a thiazole ring instead of oxazolidine | Notable for distinct antimicrobial properties |

Q & A

Q. What are the optimized synthetic routes for (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiosemicarbazides and carbonyl derivatives. For example, refluxing 3-substituted thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2:1 v/v) at 110°C for 2–4 hours typically yields oxazolidine-thione derivatives . Key variables include:

- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade thermally sensitive intermediates.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids in proton transfer.

- Catalyst : Sodium acetate acts as a base to deprotonate intermediates, facilitating ring closure.

Post-synthesis, recrystallization from DMF-ethanol mixtures (1:3) improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify stereochemistry (e.g., S-configuration) and confirm substitution patterns. The thione moiety (C=S) appears at ~200 ppm in C NMR .

- IR Spectroscopy : Strong absorption bands at 1150–1250 cm (C=S stretching) and 1600–1650 cm (C=N stretching) confirm core structure .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve enantiomeric impurities. Electrospray ionization (ESI-MS) detects [M+H] ions for molecular weight validation .

Q. How do solvent polarity and temperature affect the crystallization of this compound?

- Methodological Answer :

- Polar Solvents : Ethanol or methanol induce rapid nucleation but may trap solvent molecules. Slow evaporation in DMF-ethanol mixtures (1:3) yields larger, purer crystals .

- Temperature : Cooling rates <5°C/hour minimize defects. Differential Scanning Calorimetry (DSC) can identify optimal recrystallization temperatures by detecting melting points and phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s stereoisomers?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by analyzing anisotropic displacement parameters and hydrogen-bonding networks .

- Dynamic NMR : Detect conformational exchange broadening in H NMR spectra (e.g., coalescence temperatures for isopropyl group rotation) .

- Theoretical Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to confirm stereochemical assignments .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. The thione sulfur (LUMO) is susceptible to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using OPLS-AA force fields. High dielectric solvents stabilize transition states .

Q. How to design a factorial experiment for optimizing enantioselective synthesis?

- Methodological Answer : Use a 2 factorial design to test variables:

Q. What methodological frameworks address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., CDK1/GSK3β) using random-effects models to account for inter-study variability .

- Dose-Response Modeling : Fit IC values with Hill equations to compare potency across cell lines (e.g., HeLa vs. MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.